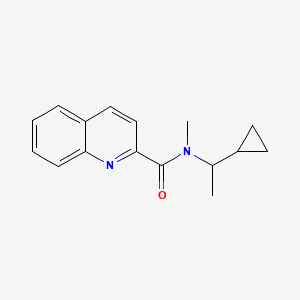
N-(1-cyclopropylethyl)-N-methylquinoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyclopropylethyl)-N-methylquinoline-2-carboxamide, also known as CR845, is a non-opioid analgesic drug that has been developed for the treatment of various pain disorders. It has been shown to be effective in preclinical and clinical studies and has the potential to be a safer alternative to traditional opioid medications.
Mechanism of Action
N-(1-cyclopropylethyl)-N-methylquinoline-2-carboxamide acts on the kappa opioid receptor (KOR) in the central and peripheral nervous systems. It is a selective KOR agonist that does not activate the mu or delta opioid receptors, which are responsible for the addictive and respiratory depressant effects of traditional opioid medications. Activation of the KOR by N-(1-cyclopropylethyl)-N-methylquinoline-2-carboxamide leads to the inhibition of pain signaling pathways in the nervous system, resulting in pain relief.
Biochemical and Physiological Effects
N-(1-cyclopropylethyl)-N-methylquinoline-2-carboxamide has been shown to have a number of biochemical and physiological effects in preclinical and clinical studies. It has been shown to reduce inflammation, decrease hypersensitivity to pain, and reduce the release of pro-inflammatory cytokines. N-(1-cyclopropylethyl)-N-methylquinoline-2-carboxamide has also been shown to have a low potential for respiratory depression and other adverse effects associated with traditional opioid medications.
Advantages and Limitations for Lab Experiments
N-(1-cyclopropylethyl)-N-methylquinoline-2-carboxamide has a number of advantages for use in lab experiments. It is a potent and selective KOR agonist that has been shown to be effective in reducing pain in animal models of acute and chronic pain. It also has a low potential for abuse and addiction, making it a safer alternative to traditional opioid medications. However, N-(1-cyclopropylethyl)-N-methylquinoline-2-carboxamide has limitations in terms of its availability and cost, which may limit its use in certain research settings.
Future Directions
There are a number of future directions for the development of N-(1-cyclopropylethyl)-N-methylquinoline-2-carboxamide and other non-opioid analgesics. One area of research is the identification of novel targets for pain relief, such as the cannabinoid receptors or the transient receptor potential (TRP) channels. Another area of research is the development of new formulations of N-(1-cyclopropylethyl)-N-methylquinoline-2-carboxamide that can be administered orally or transdermally, which would improve its convenience and ease of use. Finally, there is a need for further research into the safety and efficacy of N-(1-cyclopropylethyl)-N-methylquinoline-2-carboxamide in different patient populations, such as those with chronic pain or opioid addiction.
Synthesis Methods
The synthesis of N-(1-cyclopropylethyl)-N-methylquinoline-2-carboxamide involves the reaction of 2-chloroquinoline with N-methylcyclopropanamine in the presence of a palladium catalyst. The resulting intermediate is then reacted with ethyl chloroformate to form the final product. The synthesis of N-(1-cyclopropylethyl)-N-methylquinoline-2-carboxamide has been optimized to improve yields and purity, and the drug is now available for use in preclinical and clinical studies.
Scientific Research Applications
N-(1-cyclopropylethyl)-N-methylquinoline-2-carboxamide has been studied extensively in preclinical and clinical studies for its potential use in the treatment of various pain disorders. It has been shown to be effective in reducing pain in animal models of acute and chronic pain, as well as in human clinical trials for postoperative pain, osteoarthritis, and chronic pancreatitis. N-(1-cyclopropylethyl)-N-methylquinoline-2-carboxamide has also been shown to have a low potential for abuse and addiction, making it a safer alternative to traditional opioid medications.
properties
IUPAC Name |
N-(1-cyclopropylethyl)-N-methylquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-11(12-7-8-12)18(2)16(19)15-10-9-13-5-3-4-6-14(13)17-15/h3-6,9-12H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCFLQKWDIVTRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N(C)C(=O)C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methoxy]benzamide](/img/structure/B7493538.png)

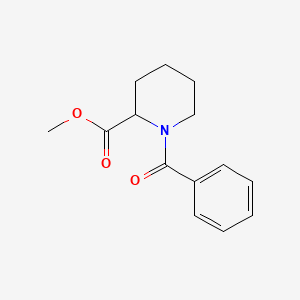
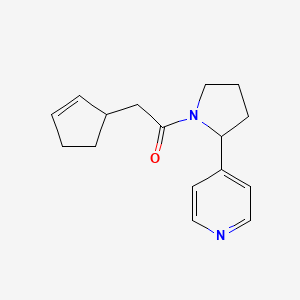
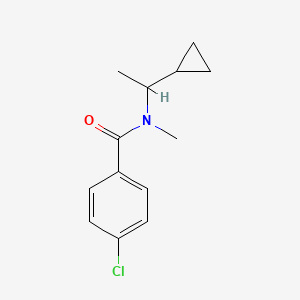
![cyclobutyl-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7493587.png)
![1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-3-thiophen-3-ylpropan-1-one](/img/structure/B7493602.png)

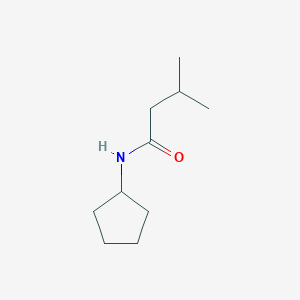
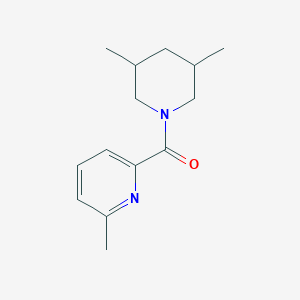
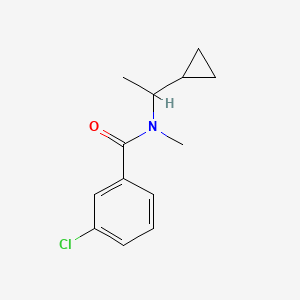
![3-(4-fluorophenyl)-1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)propan-1-one](/img/structure/B7493645.png)
![3-[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]-1-(3-hydroxypiperidin-1-yl)propan-1-one](/img/structure/B7493647.png)
![[3-(methoxymethyl)phenyl]-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7493655.png)